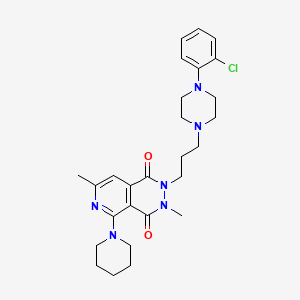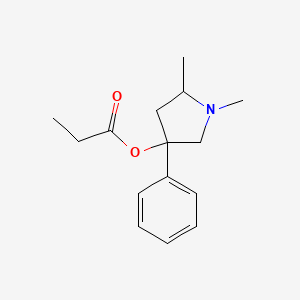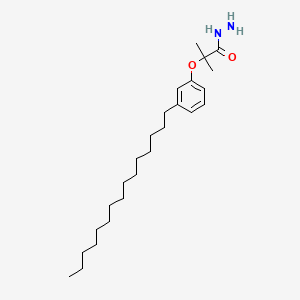
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide is a complex organic compound with a unique structure that includes a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 2-methyl-2-(3-pentadecylphenoxy)propanoic acid with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazide product. The process may involve steps such as esterification, followed by hydrazinolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a drug candidate or in drug delivery systems.
Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-pentadecylphenoxy)propanoic acid: This compound is similar but lacks the hydrazide group.
Hydrazides of other carboxylic acids: These compounds share the hydrazide functional group but differ in the rest of the molecular structure.
Uniqueness
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide is unique due to its specific combination of a hydrazide group with a long alkyl chain and phenoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
124237-28-1 |
|---|---|
Molecular Formula |
C25H44N2O2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-methyl-2-(3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C25H44N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)29-25(2,3)24(28)27-26/h17,19-21H,4-16,18,26H2,1-3H3,(H,27,28) |
InChI Key |
ADTCFZUJLIPYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




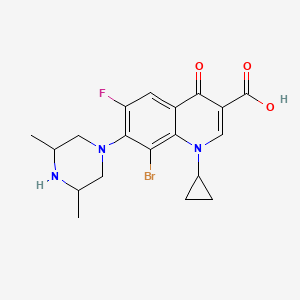



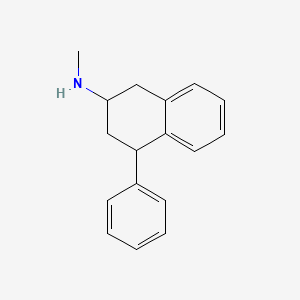
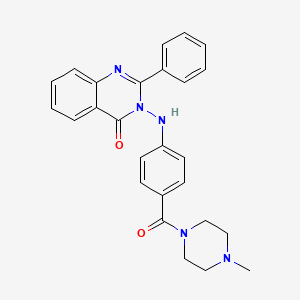
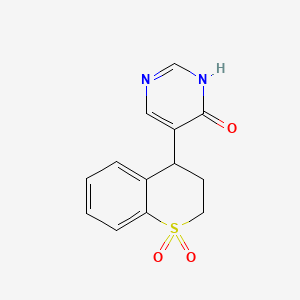

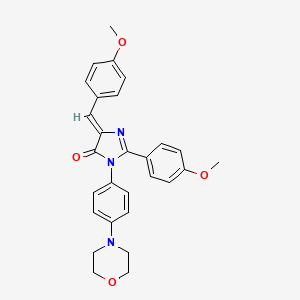
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
